molecular formula C2H6BrN B15147618 Methanamine, N-bromo-N-methyl- CAS No. 10218-90-3

Methanamine, N-bromo-N-methyl-

Cat. No.: B15147618
CAS No.: 10218-90-3
M. Wt: 123.98 g/mol
InChI Key: WISBTQFQQVVPFL-UHFFFAOYSA-N
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Description

Methanamine, N-bromo-N-methyl-, also known as N-bromo-N-methylmethanamine, is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a bromine atom and a methyl group attached to the nitrogen atom of the methanamine structure. It is a versatile compound with various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-bromo-N-methyl-, can be synthesized through the bromination of N-methylmethanamine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of Methanamine, N-bromo-N-methyl-, can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-bromo-N-methyl-, undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form N-methylformamide or other oxidation products.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-methylmethanamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include N-methylhydroxylamine, N-methylalkylamines, and other substituted amines.

    Oxidation Reactions: Products include N-methylformamide and other oxidized derivatives.

    Reduction Reactions: The primary product is N-methylmethanamine.

Scientific Research Applications

Methanamine, N-bromo-N-methyl-, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various amines and amides.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amine oxidases.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: Methanamine, N-bromo-N-methyl-, is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methanamine, N-bromo-N-methyl-, involves the interaction of the bromine atom with nucleophilic sites in target molecules. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations and biological studies.

Comparison with Similar Compounds

Similar Compounds

    N-methylmethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.

    N-bromoethylamine: Contains an ethyl group instead of a methyl group, leading to different reactivity and applications.

    N-bromopropylamine: Contains a propyl group, which affects its physical and chemical properties compared to Methanamine, N-bromo-N-methyl-.

Uniqueness

Methanamine, N-bromo-N-methyl-, is unique due to the presence of both a bromine atom and a methyl group attached to the nitrogen atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.

Properties

CAS No.

10218-90-3

Molecular Formula

C2H6BrN

Molecular Weight

123.98 g/mol

IUPAC Name

N-bromo-N-methylmethanamine

InChI

InChI=1S/C2H6BrN/c1-4(2)3/h1-2H3

InChI Key

WISBTQFQQVVPFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)Br

Origin of Product

United States

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